molecular formula C15H20O3 B14294990 Ethyl 5-(benzyloxy)-2-methylpent-2-enoate CAS No. 113219-30-0

Ethyl 5-(benzyloxy)-2-methylpent-2-enoate

Cat. No.: B14294990
CAS No.: 113219-30-0
M. Wt: 248.32 g/mol
InChI Key: NSWDPDGDFNWNPF-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2-methylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-2-methylpent-2-enoate typically involves the esterification of 5-(benzyloxy)-2-methylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy compounds.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2-methylpent-2-enoate involves its interaction with various molecular targets. The benzyloxy group can participate in resonance stabilization, making the compound more reactive in certain chemical environments. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(benzyloxy)-2-methylpent-2-enoate is unique due to the presence of both a benzyloxy group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

113219-30-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-methyl-5-phenylmethoxypent-2-enoate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)13(2)8-7-11-17-12-14-9-5-4-6-10-14/h4-6,8-10H,3,7,11-12H2,1-2H3

InChI Key

NSWDPDGDFNWNPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCOCC1=CC=CC=C1)C

Origin of Product

United States

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